HU 433

Description

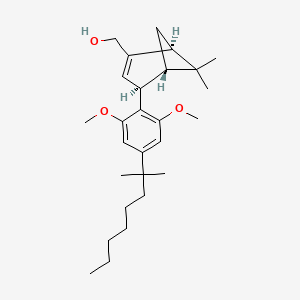

Structure

2D Structure

3D Structure

Properties

CAS No. |

256934-39-1 |

|---|---|

Molecular Formula |

C27H42O3 |

Molecular Weight |

414.6 g/mol |

IUPAC Name |

[(1R,4R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol |

InChI |

InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3/t20-,21+,22-/m1/s1 |

InChI Key |

CFMRIVODIXTERW-BHIFYINESA-N |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)[C@@H]2C=C([C@@H]3C[C@H]2C3(C)C)CO)OC |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

icyclo(3.1.1)hept-2-ene-2-methanol, 4-(4-(1,1-dimethylheptyl)-2,6-dimethoxyphenyl)-6,6-dimethyl-, (1R,4S,5R)- HU 308 HU 433 HU-308 HU308 |

Origin of Product |

United States |

Foundational & Exploratory

(1R,4R,5R)-4-[4-(1,1-Dimethylheptyl)-2,6-dimethoxyphenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol common name

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,4R,5R)-4-[4-(1,1-Dimethylheptyl)-2,6-dimethoxyphenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol, commonly known as HU-308 , is a synthetic, bicyclic cannabinoid that has garnered significant attention in the scientific community for its high selectivity as an agonist for the cannabinoid receptor 2 (CB2).[1][2][3] Unlike agonists that target the cannabinoid receptor 1 (CB1), which are associated with psychotropic effects, HU-308's specificity for the peripherally expressed CB2 receptor makes it a promising therapeutic candidate for a range of pathologies, including inflammatory conditions, pain, and neurodegenerative diseases, without inducing central nervous system side effects.[1][2][3][4] This technical guide provides a comprehensive overview of HU-308, including its pharmacological profile, experimental protocols for its evaluation, and its intricate signaling pathways.

Pharmacological Profile

HU-308 exhibits a distinct pharmacological profile characterized by its potent and selective activation of the CB2 receptor. This selectivity is the cornerstone of its therapeutic potential, allowing for targeted engagement of peripheral cannabinoid systems.

Receptor Binding and Efficacy

Quantitative analysis of HU-308's interaction with cannabinoid receptors reveals a significant preference for CB2 over CB1. This selectivity has been consistently demonstrated across various binding and functional assays.

| Parameter | Receptor | Value | Cell Line | Reference |

| Binding Affinity (Ki) | CB1 | > 10 µM | Transfected COS-7 Cells | [1][3] |

| CB2 | 22.7 ± 3.9 nM | Transfected COS-7 Cells | [1][3] | |

| Functional Efficacy (EC50) | CB2 (cAMP inhibition) | 5.57 nM | Transfected CHO Cells | [1] |

| CB2 (β-arrestin2 recruitment) | 530.4 nM | - | [5] | |

| CB2 (mini-Gαi recruitment) | 14.9 µM | - | [5] |

Pharmacodynamics

The in vivo effects of HU-308 are a direct consequence of its selective CB2 receptor agonism and are characterized by a lack of central psychoactivity.

| Pharmacodynamic Effect | Species | Model | Key Findings | Reference |

| Anti-inflammatory | Mouse | Adjuvant-Induced Arthritis | Reduced paw swelling and joint damage; restored Th17/Treg balance. | [6] |

| Mouse | Endotoxin-Induced Acute Lung Injury | Reduced systemic inflammation. | [7][8] | |

| Mouse | Proliferative Vitreoretinopathy | Preserved retinal tissue integrity. | [5] | |

| Analgesic | Rat | Hindpaw Incision (Postoperative Pain) | Exhibited antiallodynic activity. | |

| Hypotensive | Rat | Anesthetized Normotensive | Reduced blood pressure, an effect blocked by a CB2 antagonist. | [1][2][3][4] |

| Gastrointestinal | Mouse | - | Inhibited defecation. | [1][2][3][4] |

| Neuroprotective | Mouse | Huntington's Disease Model | Improved motor performance and was neuroprotective. | |

| Anti-osteoporotic | Mouse | Ovariectomy-Induced Bone Loss | Rescued bone loss. | [9][10] |

It is noteworthy that the enantiomer of HU-308, known as HU-433, exhibits a lower binding affinity for the CB2 receptor but demonstrates significantly higher potency in certain in vivo models, such as those for osteoporosis and inflammation.[9][10][11] This suggests a complex relationship between binding affinity and biological activity for this class of compounds.

Pharmacokinetics

Detailed pharmacokinetic studies on HU-308 are limited in the public domain. However, like many cannabinoid analogs, HU-308 is a highly lipophilic molecule, which may suggest poor aqueous solubility and potentially unfavorable oral pharmacokinetic properties.[5]

Synthesis

The synthesis of HU-308 has been reported, with a common route starting from (+)-α-pinene, which is converted to (1S)-(+)-myrtenol. This intermediate is then reacted with 5-(1,1-dimethylheptyl)resorcinol to yield HU-308.[9] Alternative synthetic routes for HU-308 and related cannabinoid compounds have also been described in patent literature.[12]

Experimental Protocols

A variety of in vitro and in vivo experimental protocols have been utilized to characterize the biological activities of HU-308.

In Vitro Assays

-

Receptor Binding Assays: Competitive binding assays are performed using cell membranes from cells (e.g., COS-7 or CHO) transfected with human CB1 or CB2 receptors. The displacement of a radiolabeled cannabinoid ligand (e.g., [³H]HU-243 or [³H]CP55,940) by increasing concentrations of HU-308 is measured to determine the binding affinity (Ki).[4][11]

-

cAMP Production Assay: To assess functional activity, CB2-transfected cells (e.g., CHO cells) are stimulated with forskolin to induce cyclic AMP (cAMP) production. The ability of HU-308 to inhibit this forskolin-stimulated cAMP production is measured, and the half-maximal effective concentration (EC50) is calculated.[1]

-

Western Blot Analysis for Signaling Pathways: To investigate downstream signaling, various cell types (e.g., naive CD4+ T cells, microglia) are treated with HU-308. Cell lysates are then subjected to SDS-PAGE and western blotting to detect the phosphorylation status of key signaling proteins such as JNK, AKT, Smad2, and STAT5.[6]

-

Cell Adhesion Assays: The anti-inflammatory effects of HU-308 on endothelial cells can be assessed using cell adhesion assays. Human liver sinusoidal endothelial cells (HLSECs) are treated with TNF-α to induce the expression of adhesion molecules (ICAM-1 and VCAM-1). The ability of HU-308 to inhibit the adhesion of neutrophils to the endothelial monolayer is then quantified.[13]

In Vivo Models

-

Adjuvant-Induced Arthritis (AIA) in Mice: AIA is induced by immunization with complete Freund's adjuvant. Mice are then treated with HU-308, and the severity of arthritis is assessed by measuring paw volume and histological analysis of the joints. Immune cell populations in the spleen and lymph nodes are analyzed by flow cytometry.[6]

-

Postoperative Pain Model in Rats: An incision is made on the plantar surface of the rat's hind paw. The development of mechanical allodynia is measured using von Frey filaments. The analgesic effect of HU-308 is determined by its ability to reverse this allodynia.

-

Endotoxin-Induced Acute Lung Injury in Mice: Mice are challenged with intranasal lipopolysaccharide (LPS) to induce lung inflammation. HU-308 is administered intravenously, and its effects on systemic and pulmonary inflammation are assessed by measuring cytokine levels in the plasma and bronchoalveolar lavage fluid, as well as by histological analysis of the lungs.[7][8]

Signaling Pathways

Activation of the CB2 receptor by HU-308 initiates a cascade of intracellular signaling events that mediate its diverse pharmacological effects. While classically known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, recent evidence suggests a more complex signaling profile.

Figure 1: Simplified signaling pathways activated by HU-308 upon binding to the CB2 receptor.

Recent studies have revealed that in primary human leukocytes, HU-308 can induce CB2 receptor coupling to both Gαi and Gαs proteins.[14] This dual coupling results in a complex regulation of cAMP levels and the activation of downstream effectors like CREB, leading to the secretion of both pro- and anti-inflammatory cytokines such as IL-6 and IL-10.[14] Furthermore, HU-308 has been shown to modulate the Th17/Treg balance in the context of autoimmune arthritis through the activation of JAK/STAT5 and TGF-β/SMAD signaling pathways.[6] In microglia, HU-308 can dampen the inflammatory response to stimuli like LPS and IFNγ by modulating MAPK signaling pathways, including JNK, ERK1/2, and p38.[5]

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory effects of HU-308 in an in vitro cell culture model.

Figure 2: Example workflow for assessing HU-308's effect on inflammatory gene expression.[15]

Conclusion

HU-308 stands out as a valuable research tool and a potential therapeutic agent due to its high selectivity for the CB2 receptor. Its ability to modulate immune responses and provide therapeutic benefits in various preclinical models of disease without the psychotropic effects associated with CB1 agonists underscores its potential. The detailed pharmacological profile, established experimental protocols, and emerging understanding of its complex signaling pathways provide a solid foundation for further research and development. Future investigations focusing on its pharmacokinetic properties and long-term safety will be crucial in translating the promising preclinical findings into clinical applications.

References

- 1. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cannabinoid receptor 2 selective agonist ameliorates adjuvant-induced arthritis by modulating the balance between Treg and Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Selective CB2 Receptor Agonist, HU-308, Reduces Systemic Inflammation in Endotoxin Model of Pneumonia-Induced Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]

- 13. Pivotal Advance: Cannabinoid-2 receptor agonist HU-308 protects against hepatic ischemia/reperfusion injury by attenuating oxidative stress, inflammatory response, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

HU-308: A Deep Dive into its Mechanism of Action in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are accompanied by dose-limiting side effects. The cannabinoid system, particularly the cannabinoid receptor 2 (CB2), has emerged as a promising target for the development of novel analgesics devoid of the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation. HU-308, a synthetic, highly selective CB2 receptor agonist, has demonstrated significant potential in preclinical models of neuropathic pain. This technical guide provides an in-depth analysis of the mechanism of action of HU-308 in neuropathic pain, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism: Selective CB2 Receptor Agonism

HU-308 exerts its therapeutic effects primarily through the activation of the CB2 receptor.[1][2][3] Unlike the CB1 receptor, which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily found in peripheral tissues, particularly on immune cells such as microglia, macrophages, and lymphocytes.[1][4] This selective expression profile makes HU-308 an attractive therapeutic candidate, as it can modulate pain and inflammation without inducing central nervous system side effects.[1][2][3]

The high selectivity of HU-308 for the CB2 receptor over the CB1 receptor is a key feature of its pharmacological profile. This selectivity has been quantified in binding and functional assays.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | CB2 | 22.7 ± 3.9 nM | [1][3] |

| Binding Affinity (Ki) | CB1 | > 10 µM | [1][3] |

| Functional Activity (EC50) for cAMP inhibition | CB2 | 5.57 nM | [1] |

Signaling Pathways Activated by HU-308

Upon binding to the CB2 receptor, a G-protein coupled receptor (GPCR), HU-308 initiates a cascade of intracellular signaling events that ultimately lead to its analgesic and anti-inflammatory effects. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] However, the signaling is more complex, involving multiple G-protein subunits and downstream effectors.

G-protein Coupling and Downstream Effectors

Activation of the CB2 receptor by HU-308 leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. HU-308 has been shown to engage both Gαi and Gαs subunits.[5]

-

Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, reducing cAMP production.[5] This pathway is also linked to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[5]

-

Gαs Pathway: Concurrent activation of the Gαs subunit can stimulate adenylyl cyclase, counteracting the inhibitory effect of Gαi.[5]

-

Gβγ Subunit Signaling: The Gβγ dimer, released from the Gαi subunit, activates other signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK1/2) pathway.[5]

These signaling pathways converge to modulate the activity of transcription factors such as CREB (cAMP response element-binding protein), ultimately altering gene expression and cellular function.[5]

Modulation of Glial Cell Activity in Neuropathic Pain

A cornerstone of HU-308's mechanism of action in neuropathic pain is its ability to modulate the activity of glial cells, particularly microglia.[6][7][8] In response to nerve injury, microglia in the spinal cord and brain become activated, releasing a barrage of pro-inflammatory cytokines and chemokines that contribute to central sensitization and the maintenance of neuropathic pain.[6][9]

HU-308, by activating CB2 receptors expressed on microglia, suppresses this pro-inflammatory phenotype.[6][7][8] This leads to a reduction in the production and release of inflammatory mediators, thereby dampening neuronal hyperexcitability and alleviating pain.[6][10]

Preclinical Efficacy in Neuropathic Pain Models

The analgesic effects of HU-308 have been demonstrated in various preclinical models of neuropathic and inflammatory pain.

| Pain Model | Species | Key Findings | Reference |

| Infraorbital Nerve Cut (Trigeminal Neuropathy) | Mouse | Repeated intranasal administration of HU-308 ameliorated cold hypersensitivity and suppressed microglial activation in the spinal trigeminal nucleus. | [6][7][8] |

| Formalin-induced Inflammatory Pain | Mouse | HU-308 reduced pain behavior in the late phase, an effect blocked by a CB2 antagonist. | [1][2][11] |

| Hindpaw Incision (Post-surgical Pain) | Rat | HU-308 suppressed tactile allodynia. | [2] |

| Sciatic Nerve Injury | Rat | Systemic administration of CB2 agonists, including HU-308, has been shown to be effective. | [12][13] |

Experimental Protocols

Animal Models of Neuropathic Pain

-

Infraorbital Nerve Cut (IONC) Model: This model is used to induce post-traumatic trigeminal neuropathy. In mice, under anesthesia, an incision is made in the skin overlying the left infraorbital nerve. The nerve is then exposed and transected at two points 2 mm apart. Sham-operated animals undergo the same incision without nerve transection.[6]

-

Formalin Test: This is a model of tonic chemical pain. A dilute solution of formalin is injected subcutaneously into the plantar surface of the hind paw. Nociceptive behavior, such as licking and flinching of the injected paw, is then quantified over time. The response occurs in two phases: an early, acute phase and a late, inflammatory phase.[11]

Drug Administration

-

Intranasal Administration: For central nervous system targets, intranasal administration can be an effective delivery method. In the IONC mouse model, HU-308 (e.g., 30 nmole in 10 µL) was administered intranasally on multiple days post-nerve injury.[6][8]

-

Intraperitoneal (i.p.) Injection: This is a common route for systemic drug delivery in rodents. In the formalin test, HU-308 was injected i.p. prior to formalin administration.[11]

Behavioral Assays

-

Acetone Test (Cold Allodynia): A drop of acetone is applied to the plantar surface of the hind paw. The cooling sensation produced by the evaporation of acetone elicits a pain response (paw withdrawal, licking) in animals with neuropathic pain. The frequency or duration of the response is measured.[6]

-

Von Frey Test (Mechanical Allodynia): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold in the injured paw compared to the contralateral paw indicates mechanical allodynia.

Molecular and Cellular Assays

-

Immunohistochemistry (IHC): This technique is used to visualize the expression and localization of specific proteins in tissue sections. For example, IHC can be used to detect markers of microglial activation (e.g., Iba1) in the spinal cord or brain.[6]

-

Western Blotting: This method is used to quantify the expression levels of specific proteins in tissue homogenates.

-

cAMP Assays: These assays are used to measure the intracellular levels of cyclic AMP, a key second messenger in the CB2 receptor signaling pathway. Forskolin is often used to stimulate adenylyl cyclase, and the inhibitory effect of HU-308 on forskolin-stimulated cAMP accumulation is measured.[1]

Conclusion and Future Directions

HU-308 represents a promising therapeutic lead for the treatment of neuropathic pain. Its high selectivity for the CB2 receptor allows for the modulation of pain and neuroinflammation without the undesirable psychoactive effects associated with CB1 receptor activation. The mechanism of action is multifaceted, involving the inhibition of adenylyl cyclase, modulation of MAPK signaling pathways, and, critically, the suppression of pro-inflammatory microglial activation.

Future research should focus on translating these robust preclinical findings into the clinical setting. Further investigation into the long-term efficacy and safety of HU-308 is warranted. Additionally, exploring the potential of HU-308 in combination with other analgesics could lead to synergistic therapeutic strategies for the management of refractory neuropathic pain. The development of peripherally restricted CB2 agonists like HU-308 holds significant promise for providing a new class of safe and effective treatments for this debilitating condition.

References

- 1. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Intranasal Treatment with Cannabinoid 2 Receptor Agonist HU-308 Ameliorates Cold Sensitivity in Mice with Traumatic Trigeminal Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Modulation of Neuropathic Pain by Glial Regulation in the Insular Cortex of Rats [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pnas.org [pnas.org]

- 12. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]

A Comprehensive Technical Guide to the Discovery and Synthesis of the CB2 Agonist HU-308

This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological profile, and experimental evaluation of HU-308, a potent and highly selective agonist for the cannabinoid receptor type 2 (CB2). Designed for researchers, scientists, and drug development professionals, this document details the foundational studies that established HU-308 as a critical tool for investigating the therapeutic potential of the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells.[1][2][3][4][5] Its selectivity for CB2 over the psychoactive CB1 receptor makes it a valuable non-psychotropic candidate for treating inflammatory conditions, pain, and other pathologies.[1][2][3][4][5]

Discovery and Initial Characterization

HU-308, a synthetic structural analog of cannabidiol, was first synthesized and reported by Hanuš et al. in 1999.[1][5] The discovery was a significant step in cannabinoid research, as it provided a tool to explore the physiological functions of the CB2 receptor independently of the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids.[1][2][3][4][5]

Initial studies demonstrated that HU-308 binds efficiently to the CB2 receptor but not to the CB1 receptor.[1][3][4][6] This high selectivity was confirmed through its lack of activity in a standard tetrad of behavioral tests in mice, which are characteristic of CB1-mediated, THC-like psychoactivity.[1][2][3][4][5] These tests include assessments of ambulation, catalepsy, hypothermia, and antinociception on a hot plate.[1][2] Despite its lack of central effects, HU-308 demonstrated significant peripheral activities, including anti-inflammatory, peripheral analgesic, and hypotensive effects, which were blockable by a CB2 antagonist (SR-144528) but not a CB1 antagonist (SR-141716A).[1][3][4][5]

Chemical Synthesis

The synthesis of HU-308 is a multi-step process starting from commercially available materials. The key steps involve the condensation of a resorcinol derivative with a terpene-derived alcohol.

The general synthetic route is as follows:

-

Preparation of 4-hydroxymyrtenyl pivalate : This starting material is prepared from myrtenol.[1][7]

-

Condensation : 4-hydroxymyrtenyl pivalate is condensed with 5-(1,1-dimethylheptyl)resorcinol in the presence of an acid catalyst like p-toluenesulfonic acid (pTSA) in dichloromethane.[1][2][7]

-

Deprotection/Reduction : The resulting intermediate undergoes further reactions, including deprotection and reduction steps (e.g., with lithium aluminum hydride), to yield the final HU-308 compound.[1][2]

The enantiomer of HU-308, named HU-433, is synthesized using a similar route but starting from the opposite enantiomer of the terpene precursor.[7]

Pharmacological Data

The pharmacological profile of HU-308 has been extensively characterized through a variety of in vitro and in vivo studies.

Table 1: Receptor Binding Affinity and Functional Activity

| Parameter | Receptor | Value | Species | Reference |

| Ki (Binding Affinity) | Human CB2 | 22.7 ± 3.9 nM | Human | [1][3][4][5][6] |

| Human CB1 | > 10,000 nM (>10 µM) | Human | [1][3][4][5][6] | |

| Selectivity (CB1/CB2) | - | > 440-fold | - | [8] |

| EC50 (cAMP Inhibition) | Human CB2 | 5.57 nM | Human | [1][6] |

Table 2: Summary of In Vitro Effects

| Cell Type | Stimulus | Effect of HU-308 | Key Findings | Reference |

| Human Müller Cells (hMC) | IL-1β | ↓ IL-1β expression | Decreased expression by 29.5%. | [9] |

| Human Retinal Microvascular Endothelial Cells (hRMEC) | TNF-α | ↓ ICAM-1 & E-selectin expression | Decreased ICAM-1 by 26.8% and E-selectin by 21.7%. | [9] |

| Human Liver Sinusoidal Endothelial Cells (HLSEC) | TNF-α | ↓ ICAM-1 & VCAM-1 expression | Attenuated expression of adhesion molecules. | [10] |

| Primary Human Leukocytes (PBMCs) | - | ↑ IL-6 and IL-10 secretion | Induced immunomodulatory cytokine release. | [11][12] |

| Microglia | LPS / IFN-γ | ↓ Pro-inflammatory signaling | Blunted phosphorylation of ERK1/2, JNK, and p38. | [8] |

| Naive CD4+ T cells | - | Modulates Th17/Treg balance | Promoted Treg differentiation via JAK/STAT5 and TGF-β/SMAD pathways. | [13] |

Table 3: Summary of In Vivo Effects

| Animal Model | Condition | Effect of HU-308 | Key Findings | Reference |

| Rat | Anesthetized | ↓ Blood Pressure | Hypotensive effect blocked by CB2 antagonist. | [1][2] |

| Mouse | Arachidonic Acid-Induced Ear Swelling | ↓ Inflammation | Anti-inflammatory effect not blocked by CB1 antagonist. | [1] |

| Mouse | Formalin-induced pain | ↓ Nociceptive Behavior | Peripheral analgesic effect in the late phase of the test. | [6] |

| Mouse | Pneumonia-Induced Acute Lung Injury (ALI) | ↓ Systemic Inflammation | Reduced plasma levels of pro-inflammatory cytokines (e.g., TNF-α, CXCL1, CXCL2). | [14] |

| Mouse | Hepatic Ischemia/Reperfusion Injury | ↓ Liver Damage & Inflammation | Attenuated oxidative stress, neutrophil infiltration, and apoptosis. | [10] |

| Mouse | Adjuvant-Induced Arthritis (AIA) | ↓ Paw Swelling & Joint Damage | Restored Th17/Treg immune balance. | [13] |

| Rat | Hindpaw Incision (Postoperative Pain) | ↓ Allodynia | Demonstrated antiallodynic activity. |

Signaling Pathways

The CB2 receptor is a G protein-coupled receptor (GPCR). Upon activation by HU-308, it initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4][5][6]

However, research has revealed a more complex signaling network. HU-308-mediated CB2 activation also involves:

-

Gαs Activation : In some cells, like primary human leukocytes, CB2 can paradoxically couple to Gαs, leading to cAMP production.[11][12]

-

MAPK Pathway : Activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, which are crucial for regulating inflammation and cell survival.[8]

-

Akt Pathway : Phosphorylation of Akt (Protein Kinase B), a key signaling node in cell survival and proliferation.[12][13]

-

JAK/STAT and TGF-β/SMAD Pathways : In T-cells, HU-308 has been shown to modulate immune responses by activating the JAK/STAT5 and TGF-β/SMAD signaling pathways, which are critical for T-regulatory (Treg) cell differentiation.[13]

-

β-arrestin Recruitment : Like many GPCRs, CB2 activation by HU-308 can also lead to the recruitment of β-arrestin2, which can mediate G protein-independent signaling and receptor internalization.[8]

Experimental Protocols

This section provides a generalized methodology for key experiments used to characterize HU-308, based on protocols described in the literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of HU-308 for CB1 and CB2 receptors.

-

Cell Preparation : Membranes are prepared from cells stably transfected with either human CB1 or CB2 receptors (e.g., CHO or COS-7 cells).

-

Assay Components : The assay mixture includes cell membranes, a radiolabeled cannabinoid ligand with high affinity for the target receptor (e.g., [³H]HU-243 or [³H]CP55,940), and varying concentrations of the unlabeled competitor ligand (HU-308).

-

Incubation : The mixture is incubated to allow binding to reach equilibrium.

-

Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis : The concentration of HU-308 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of HU-308 to inhibit adenylyl cyclase activity, confirming its agonist function at the Gαi-coupled CB2 receptor.

-

Cell Culture : Chinese Hamster Ovary (CHO) cells stably transfected with human CB2 receptors are cultured and plated.

-

Pre-treatment : Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation : Cells are exposed to varying concentrations of HU-308 in the presence of forskolin, a direct activator of adenylyl cyclase. Forskolin is used to stimulate a measurable baseline of cAMP production.

-

Incubation : The cells are incubated for a defined period to allow for cAMP accumulation.

-

Lysis and Detection : Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis : The concentration of HU-308 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is calculated from the dose-response curve.[1]

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is used to detect the activation of intracellular signaling pathways like MAPK and Akt.

-

Cell Treatment : Cells (e.g., naive CD4+ T cells or microglia) are treated with HU-308 for various time points.[13]

-

Protein Extraction : Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Quantification : Total protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis : Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

Transfer : Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-ERK, anti-p-Akt) and total forms of the proteins for normalization.

-

Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis : The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway activation.[13]

Conclusion

HU-308 remains a cornerstone in the study of the cannabinoid system. Its high selectivity for the CB2 receptor has enabled a clear delineation of the receptor's role in peripheral pathophysiology, free from the confounding psychoactive effects of CB1 activation.[1][2][3][4][5] The extensive body of research summarized in this guide highlights its potent anti-inflammatory, immunomodulatory, and analgesic properties across a range of preclinical models. For researchers and drug developers, HU-308 serves as both an indispensable pharmacological tool and a foundational lead compound for the development of novel CB2-targeted therapeutics for a variety of human diseases.

References

- 1. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. HU-308: a specific agonist for CB(2), a peripheral cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Cannabinoid receptor 2 selective agonist ameliorates adjuvant-induced arthritis by modulating the balance between Treg and Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In Vitro Characterization of HU-308: A Technical Guide to its CB2 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of HU-308, a synthetic cannabinoid renowned for its high selectivity as a CB2 receptor agonist. The following sections detail the quantitative analysis of its binding affinity and functional potency, comprehensive experimental protocols for key assays, and a visual representation of its signaling pathways.

Quantitative Data Summary

The selectivity of HU-308 for the CB2 receptor over the CB1 receptor is a cornerstone of its pharmacological profile, promising therapeutic benefits without the psychoactive effects associated with CB1 activation. This selectivity is quantified through binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) values derived from various in vitro assays.

Table 1: Receptor Binding Affinity of HU-308

This table summarizes the equilibrium dissociation constant (Ki) of HU-308 for human cannabinoid receptors 1 (CB1) and 2 (CB2). A lower Ki value indicates a higher binding affinity.

| Receptor | Radioligand | Cell Line | Ki (nM) | Reference |

| CB1 | [3H]HU-243 | Rat Brain Synaptosomal Membranes | >10,000 | [1][2] |

| CB2 | [3H]HU-243 | COS-7 cells transfected with CB2 | 22.7 ± 3.9 | [1][2] |

| CB2 | [3H]CP55,940 | CHO cells transfected with hCB2 | 11.5 (9.47 - 14.0) | [3] |

| CB2 | Not Specified | Not Specified | 20 | [4][5] |

Table 2: Functional Activity of HU-308

This table presents the half-maximal effective concentration (EC50) and maximum effect (Emax) of HU-308 in functional assays, providing insight into its potency and efficacy as a CB2 receptor agonist.

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Inhibition | CHO cells transfected with hCB2 | EC50 | 5.57 nM (1.68 - 18.5) | [1] |

| cAMP Inhibition | CHO cells transfected with hCB2 | Emax | 108.6 ± 8.4% | [1] |

| [35S]GTPγS Binding | CHO cells transfected with hCB2 | EC50 | 6.4 nM (1.8 - 23.3) | [3] |

| [35S]GTPγS Binding | CHO cells transfected with hCB2 | Emax | 27.7% (22.0% - 33.5%) | [3] |

| β-Arrestin2 Recruitment | HEK 293T cells with hCB2 | EC50 | 530.4 nM | [6] |

| mini-Gαi Recruitment | HEK 293T cells with hCB2 | EC50 | 14.9 µM | [6] |

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in drug characterization. This section provides detailed methodologies for the key in vitro assays used to determine the CB2 receptor selectivity of HU-308.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound (HU-308) by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human CB2 receptor (e.g., CHO or COS-7 cells).

-

Radioligand: [3H]HU-243 or [3H]CP55,940.

-

Test Compound: HU-308.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mg/ml BSA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the CB2 receptor and harvest them. Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of HU-308.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of HU-308 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of HU-308 to inhibit the production of cyclic adenosine monophosphate (cAMP) induced by forskolin, an activator of adenylyl cyclase. Since the CB2 receptor is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Materials:

-

Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Forskolin: An adenylyl cyclase activator.

-

Test Compound: HU-308.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Seeding: Seed the CHO-CB2 cells into a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate the cells.

-

Compound Addition: Add varying concentrations of HU-308 to the wells.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of HU-308 to generate a dose-response curve. The EC50 value, representing the concentration of HU-308 that causes 50% of its maximal inhibition of forskolin-stimulated cAMP production, is then calculated.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the CB2 receptor upon agonist binding, which is a key event in G protein-coupled receptor (GPCR) desensitization and signaling.

Materials:

-

Cells: A cell line (e.g., HEK 293T) engineered to co-express the human CB2 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary fragment.

-

Assay Reagents: Substrate for the enzyme or luciferase.

-

Test Compound: HU-308.

Procedure:

-

Cell Seeding: Seed the engineered cells into a 96-well or 384-well plate.

-

Compound Addition: Add varying concentrations of HU-308 to the wells.

-

Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the substrate and measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Generate a dose-response curve by plotting the signal against the HU-308 concentration to determine the EC50 for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by HU-308 through the CB2 receptor and the general workflows of the in vitro assays described above.

Signaling Pathways

Caption: HU-308 signaling at the CB2 receptor.

This diagram illustrates the primary signaling cascades initiated by HU-308 binding to the CB2 receptor. The canonical pathway involves the activation of the inhibitory G protein, Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1] Additionally, evidence suggests that HU-308 can also activate Gαs.[7][8][9] The βγ subunit, released upon G protein activation, can stimulate downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.[6][7] Furthermore, HU-308 has been shown to modulate other important signaling cascades, including the JAK/STAT and TGF-β/SMAD pathways, ultimately leading to the modulation of cytokine release.[10][11] HU-308 also promotes the recruitment of β-arrestin to the CB2 receptor.[6]

Experimental Workflows

Caption: In vitro assay workflows for HU-308 characterization.

This diagram provides a simplified, high-level overview of the key steps involved in the radioligand binding, cAMP inhibition, and β-arrestin recruitment assays used to characterize the in vitro pharmacology of HU-308 at the CB2 receptor. Each workflow progresses from cell/membrane preparation and compound addition to signal detection and data analysis, culminating in the determination of key parameters such as Ki and EC50.

References

- 1. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. glpbio.com [glpbio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Cannabinoid receptor 2 selective agonist ameliorates adjuvant-induced arthritis by modulating the balance between Treg and Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Pharmacological Profile of HU-308: A Selective CB2 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

HU-308 is a synthetic cannabinoid recognized for its high selectivity as an agonist for the Cannabinoid Receptor 2 (CB2). This selectivity profile makes it a valuable research tool and a potential therapeutic agent, as it largely avoids the psychoactive effects associated with the activation of the Cannabinoid Receptor 1 (CB1). This document provides a comprehensive overview of the pharmacological properties of HU-308, detailing its receptor binding affinity, functional activity, and effects on intracellular signaling pathways. Furthermore, it outlines its therapeutic potential as demonstrated in preclinical in vivo models of pain and inflammation. This guide is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development.

Receptor Binding and Selectivity

HU-308 exhibits a strong binding affinity and remarkable selectivity for the CB2 receptor over the CB1 receptor. This characteristic is a cornerstone of its pharmacological profile, distinguishing it from many other cannabinoids.

Table 1: Receptor Binding Affinity of HU-308

| Receptor | Ligand | Ki (nM) | Species | Cell Line/Tissue | Reference |

| CB2 | HU-308 | 22.7 ± 3.9 | Human | COS-7 cells transfected with CB2 receptor gene | [1][2][3] |

| CB1 | HU-308 | >10,000 | Human | - | [1][2][3][4] |

As the data indicates, HU-308's affinity for the CB2 receptor is in the nanomolar range, while its affinity for the CB1 receptor is significantly lower, demonstrating a selectivity of over 440-fold for CB2.[5]

Functional Activity

HU-308 acts as a potent agonist at the CB2 receptor, initiating a cascade of intracellular events. A primary mechanism of action for CB2 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Table 2: Functional Activity of HU-308

| Assay | Parameter | Value | Species | Cell Line | Reference |

| cAMP Inhibition | EC50 | 5.57 nM | Human | CHO cells transfected with CB2 receptor | [2] |

| β-arrestin2 Recruitment | - | Stronger recruitment compared to HU-433 | Human | - | [5] |

| Gαi Recruitment | - | Stronger recruitment compared to HU-433 | Human | - | [5] |

| NO Release Inhibition (LPS-stimulated) | IC50 | 3.68 μM | Murine | SIM-A9 microglia | [5] |

| NO Release Inhibition (IFNγ-stimulated) | IC50 | 5.51 μM | Murine | SIM-A9 microglia | [5] |

Intracellular Signaling Pathways

Activation of the CB2 receptor by HU-308 modulates several key intracellular signaling pathways, primarily those involved in inflammation and immune response.

Mitogen-Activated Protein Kinase (MAPK) Pathway

HU-308 has been shown to modulate the phosphorylation of several MAPKs in response to pro-inflammatory stimuli like lipopolysaccharide (LPS).[5] This includes the regulation of Extracellular signal-regulated kinases 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38.[5]

Caption: HU-308 modulates LPS-induced MAPK signaling pathways.

JAK/STAT and TGF-β/SMAD Pathways

In the context of immune cell differentiation, HU-308 has been demonstrated to influence the balance of T helper 17 (Th17) and regulatory T (Treg) cells by modulating the JAK/STAT5 and TGF-β/SMAD signaling pathways.[6]

Caption: HU-308 modulates Th17/Treg balance via JAK/STAT and TGF-β/SMAD pathways.

In Vivo Pharmacological Effects

Preclinical studies in animal models have demonstrated the therapeutic potential of HU-308 in various conditions, primarily related to pain and inflammation.

Table 3: In Vivo Effects of HU-308

| Model | Species | Effect | Blocked by CB2 Antagonist (SR-144528) | Blocked by CB1 Antagonist (SR-141716A) | Reference |

| Adjuvant-Induced Arthritis | Mouse | Reduced paw swelling, lowered spleen index, preserved joint integrity | - | - | [6] |

| Postoperative Pain (Hindpaw Incision) | Rat | Antiallodynic activity | - | - | |

| Corneal Hyperalgesia and Inflammation | Mouse | Reduced pain score and neutrophil infiltration | Yes | No | [7][8] |

| Huntington's Disease Model | Mouse | Neuroprotective and improved motor performance | - | - | |

| Hepatic Ischemia/Reperfusion Injury | Mouse | Attenuated liver damage, reduced inflammation and apoptosis | Yes | No | [9] |

| Colitis (DSS-induced) | Mouse | Reduced colitis symptoms and inflammation | - | - | [10] |

| General Inflammation | - | Anti-inflammatory effects | Yes (partially) | No | [1][3] |

| Peripheral Pain | - | Analgesic activity | Yes (partially) | No | [1][3] |

| Hypotension | Rat | Reduced blood pressure | Yes (partially) | No | [1][3] |

| Defecation Inhibition | - | Blocked defecation | Yes (partially) | No | [1][3] |

Importantly, HU-308 does not exhibit the typical psychoactive effects associated with CB1 receptor activation, as demonstrated by its lack of activity in the tetrad of behavioral tests in mice (ambulation, rearing, immobility, and hypothermia).[1][3]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cannabinoid receptor 2 selective agonist ameliorates adjuvant-induced arthritis by modulating the balance between Treg and Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cannabinoids Δ8THC, CBD, and HU-308 Act via Distinct Receptors to Reduce Corneal Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pivotal Advance: Cannabinoid-2 receptor agonist HU-308 protects against hepatic ischemia/reperfusion injury by attenuating oxidative stress, inflammatory response, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [researchportal.murdoch.edu.au]

The Cannabinoid Receptor 2 Agonist HU-308: A Potential Therapeutic Avenue for Modulating Microglial Activation in Alzheimer's Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and chronic neuroinflammation. Microglia, the resident immune cells of the central nervous system, play a pivotal role in this inflammatory cascade. Their sustained activation contributes to neuronal damage and cognitive decline. The cannabinoid receptor 2 (CB2R), primarily expressed on immune cells including microglia, has emerged as a promising therapeutic target for mitigating neuroinflammation. This technical guide provides an in-depth analysis of the selective CB2R agonist, HU-308, and its role in reducing microglial activation in experimental models relevant to Alzheimer's disease. We will delve into the quantitative effects of HU-308 on inflammatory mediators, outline detailed experimental methodologies, and visualize the intricate signaling pathways involved.

Introduction: Microglial Activation in Alzheimer's Disease and the Rationale for Targeting CB2R

Microglial activation is a double-edged sword in the context of Alzheimer's disease. In the early stages, activated microglia can be neuroprotective by clearing Aβ deposits. However, chronic exposure to Aβ leads to a persistent pro-inflammatory state, characterized by the release of cytotoxic molecules such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and reactive oxygen species. This sustained inflammatory environment is detrimental to neurons and is thought to accelerate disease progression.

The endocannabinoid system, and specifically the CB2 receptor, has garnered significant attention for its immunomodulatory functions. CB2R activation is generally associated with anti-inflammatory and neuroprotective effects.[1][2] HU-308 is a synthetic, highly selective agonist for the CB2 receptor with limited psychoactive effects, making it an attractive candidate for therapeutic development.[3] This guide will consolidate the current understanding of HU-308's mechanism of action in modulating microglial responses in Alzheimer's disease models.

Quantitative Effects of HU-308 on Microglial Activation

The anti-inflammatory properties of HU-308 have been quantified in several in vitro studies, primarily using lipopolysaccharide (LPS) to induce a pro-inflammatory microglial phenotype, which mimics some aspects of the inflammatory state in AD.

Table 1: In Vitro Efficacy of HU-308 in Reducing Pro-inflammatory Mediators in Microglia

| Cell Type | Stimulant | Mediator | HU-308 Concentration | Effect | Reference |

| SIM-A9 Microglial Cells | LPS (500 ng/mL) | Nitric Oxide (NO) | IC50 = 3.68 µM | Inhibition of NO release | [4] |

| SIM-A9 Microglial Cells | IFNγ (5 ng/mL) | Nitric Oxide (NO) | IC50 = 5.51 µM | Inhibition of NO release | [4] |

| SIM-A9 Microglial Cells | LPS + IFNγ | TNF-α | 5 µM | Reduced TNF-α from 7318 ± 222 pg/mL to 3541 ± 837 pg/mL | [4] |

It is important to note that while these studies provide valuable quantitative data, they utilize LPS and/or IFNγ as inflammatory stimuli. Further research is needed to quantify the effects of HU-308 on microglia stimulated directly with various forms of amyloid-beta (oligomeric, fibrillar) to more closely model the Alzheimer's disease microenvironment.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research in this field. Below are outlined methodologies for key experiments cited in the literature, providing a framework for investigating the effects of HU-308.

In Vitro Microglial Activation and HU-308 Treatment

This protocol describes the culture of primary microglia, stimulation with a pro-inflammatory agent, and subsequent treatment with HU-308.

Objective: To assess the anti-inflammatory effects of HU-308 on activated microglia in vitro.

Materials:

-

Primary microglial cells (from neonatal mouse or rat pups)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) or oligomeric Amyloid-Beta (Aβ)

-

HU-308

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-6

-

Griess Reagent for Nitric Oxide (NO) assay

Procedure:

-

Primary Microglia Culture: Isolate primary microglia from the cortices of neonatal mouse or rat pups using standard protocols. Culture the cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Plating: Plate the microglia in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Stimulation: Pre-treat the cells with varying concentrations of HU-308 for 1-2 hours. Subsequently, stimulate the microglia with LPS (e.g., 100 ng/mL) or oligomeric Aβ (e.g., 5 µM) for 24 hours to induce an inflammatory response.

-

Sample Collection: After the incubation period, collect the cell culture supernatants for cytokine and NO analysis.

-

Analysis:

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide Measurement: Determine the level of NO in the supernatants using the Griess reagent.

-

In Vivo Administration of HU-308 in an Alzheimer's Disease Mouse Model

This protocol outlines the procedure for administering HU-308 to a transgenic mouse model of Alzheimer's disease and subsequent analysis of microglial activation.

Objective: To evaluate the in vivo efficacy of HU-308 in reducing microglial activation in an AD mouse model.

Animal Model: APP/PS1 transgenic mice or other suitable models of amyloid pathology.

Materials:

-

HU-308

-

Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)

-

Intracerebroventricular (ICV) or intraperitoneal (IP) injection equipment

-

Immunohistochemistry reagents: anti-Iba1 antibody (microglial marker), anti-Ki67 antibody (proliferation marker), anti-TNF-α antibody.

-

Fluorescence microscope

Procedure:

-

Animal Grouping: Divide the APP/PS1 mice into treatment and vehicle control groups.

-

HU-308 Administration: Administer HU-308 or vehicle to the mice. The route of administration can be intracerebroventricular (to directly target the brain) or intraperitoneal. The dosage and frequency will need to be optimized based on preliminary studies.

-

Tissue Collection: After the treatment period, perfuse the mice with saline followed by 4% paraformaldehyde. Collect the brains and post-fix them.

-

Immunohistochemistry:

-

Section the brain tissue using a cryostat or vibratome.

-

Perform immunohistochemical staining for Iba1 to identify microglia.

-

Co-stain with antibodies against proliferation markers like Ki67 to quantify microglial proliferation.

-

Stain for pro-inflammatory cytokines such as TNF-α to assess the inflammatory state of microglia.

-

-

Image Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the number of Iba1-positive cells and the number of Iba1/Ki67 double-positive cells in specific brain regions (e.g., hippocampus, cortex).

-

Measure the intensity of TNF-α staining within and around microglia.

-

Signaling Pathways and Visualizations

HU-308 exerts its anti-inflammatory effects by modulating specific intracellular signaling pathways upon binding to the CB2 receptor. The primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

HU-308 Signaling Cascade in Microglia

Activation of the G-protein coupled CB2 receptor by HU-308 initiates a cascade of intracellular events that ultimately leads to the inhibition of pro-inflammatory gene expression.

Caption: HU-308 signaling cascade in microglia.

Experimental Workflow for Assessing HU-308's Efficacy

The following diagram illustrates a typical experimental workflow for investigating the therapeutic potential of HU-308 in an Alzheimer's disease model.

Caption: Experimental workflow for HU-308 evaluation.

Discussion and Future Directions

The available evidence strongly suggests that the selective CB2R agonist HU-308 is a potent modulator of microglial activation. Its ability to reduce the production of pro-inflammatory mediators like TNF-α and nitric oxide in vitro highlights its therapeutic potential for neuroinflammatory disorders such as Alzheimer's disease. The elucidation of its action through key signaling pathways like MAPK and PI3K/Akt provides a solid mechanistic foundation for its anti-inflammatory effects.

However, several key areas require further investigation to translate these promising preclinical findings into clinical applications:

-

Alzheimer's Disease-Specific Models: The majority of quantitative data for HU-308's effects on microglia comes from LPS-stimulation models. It is crucial to conduct comprehensive studies using Aβ-stimulated primary microglia and in vivo Alzheimer's disease models to confirm its efficacy in a more disease-relevant context.

-

Broad Cytokine Profiling: The impact of HU-308 on a wider array of cytokines and chemokines involved in Alzheimer's pathology, such as IL-1β and IL-6, needs to be quantitatively assessed.

-

Phagocytosis: The effect of HU-308 on the phagocytic capacity of microglia for Aβ is a critical and currently underexplored area. Enhancing Aβ clearance is a key therapeutic goal in Alzheimer's disease.

-

Long-term Studies: Chronic administration of HU-308 in animal models of Alzheimer's disease is necessary to evaluate its long-term effects on pathology, cognitive function, and potential side effects.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Anti-inflammatory Properties of HU-308

Abstract: HU-308 is a synthetic, highly selective agonist for the cannabinoid receptor type 2 (CB2). Unlike agonists that target the CB1 receptor, HU-308 does not exhibit psychotropic effects, making it a promising therapeutic candidate for a range of inflammatory and autoimmune conditions.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory properties of HU-308, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action

HU-308 exerts its anti-inflammatory effects primarily through the activation of the CB2 receptor, which is predominantly expressed on immune and hematopoietic cells.[1][3] The CB2 receptor is a G-protein coupled receptor (GPCR), and its activation by HU-308 initiates a cascade of intracellular signaling events. The primary mechanism involves coupling to the inhibitory G-protein, Gαi, which leads to the inhibition of adenylyl cyclase.[1][4] This action decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes, including inflammatory responses.[1][4] By reducing cAMP levels, HU-308 modulates the activity of downstream effectors like protein kinase A (PKA) and ultimately influences the transcription of pro-inflammatory genes.[5]

Binding Affinity and Selectivity

HU-308 demonstrates high selectivity for the CB2 receptor over the CB1 receptor, which is crucial for avoiding the psychoactive side effects associated with general cannabinoid compounds.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | CB2 | 22.7 ± 3.9 nM | [1] |

| Binding Affinity (Ki) | CB1 | > 10 µM | [1] |

| Functional Activity (EC50) | CB2 (cAMP inhibition) | 5.57 nM | [1] |

| Functional Activity | CB1 (cAMP inhibition) | Minimal effect at 1 µM, 72.5% inhibition at 10 µM | [1] |

Key Signaling Pathways

Activation of the CB2 receptor by HU-308 triggers multiple downstream signaling pathways that collectively contribute to its anti-inflammatory profile. These pathways often involve the modulation of key kinase cascades and transcription factors that regulate the expression of inflammatory mediators.

Inhibition of Adenylyl Cyclase / cAMP Pathway

As a canonical CB2 receptor agonist, HU-308's primary signaling action is the Gαi-mediated inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels.[1] This pathway is fundamental to many of its observed effects.

Caption: HU-308 activates the CB2 receptor, leading to Gαi-mediated inhibition of adenylyl cyclase and reduced cAMP.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

HU-308 has been shown to suppress the activation of several MAPK pathways, including ERK1/2, p38, and JNK, which are critically involved in inflammatory signaling.[6][7] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or cytokines (e.g., IL-1β, TNF-α), these pathways become activated, leading to the production of further inflammatory mediators. HU-308 effectively dampens this response.[6][7]

Caption: HU-308 inhibits the phosphorylation of ERK1/2, p38, and JNK, thereby reducing inflammatory mediator production.

Regulation of NF-κB and JAK/STAT Pathways

The transcription factor NF-κB is a master regulator of inflammation. Studies indicate that HU-308 can inhibit NF-κB signaling.[6] Additionally, in models of rheumatoid arthritis, HU-308 has been shown to modulate the JAK/STAT5 and TGF-β/SMAD signaling pathways, which are crucial for regulating the balance between pro-inflammatory Th17 cells and anti-inflammatory Treg cells.[8]

In Vitro Anti-inflammatory Effects

HU-308 has demonstrated a range of anti-inflammatory effects across various cell-based assays, confirming its ability to suppress key components of the inflammatory response at the cellular level.

| Cell Type | Stimulus | Effect of HU-308 | Quantitative Result | Reference |

| Human Müller Cells (hMC) | IL-1β (1 ng/mL) | Decreased IL-1β expression | 29.5% reduction (p=0.0295) | [9] |

| Human Retinal Microvascular Endothelial Cells (HRMEC) | TNF-α (0.1 ng/mL) | Decreased ICAM-1 expression | 26.8% reduction (p=0.0380) | [9] |

| Human Retinal Microvascular Endothelial Cells (HRMEC) | TNF-α (0.1 ng/mL) | Decreased E-selectin expression | 21.7% reduction (p=0.0141) | [9] |

| Human Liver Sinusoidal Endothelial Cells (HLSEC) | TNF-α (50 ng/mL) | Dose-dependent inhibition of ICAM-1 & VCAM-1 | Significant inhibition at 0.5–4 µM | [3] |

| RA Fibroblast-Like Synoviocytes (FLS) | IL-1β | Inhibited IL-6 production | Dose-dependent reduction | [7] |

| RA Fibroblast-Like Synoviocytes (FLS) | IL-1β | Inhibited MMP-3 and MMP-13 production | Dose-dependent reduction | [7] |

| Microglia (SIM-A9) | LPS / IFN-γ | Reduced Nitric Oxide (NO) and TNF release | Significant reduction | [6] |

| HIV-1-Infected Myeloid Cells | HIV-1 | Reduced TNF-α and IL-1β mRNA | Significant reduction | [10] |

In Vivo Efficacy in Preclinical Models

The therapeutic potential of HU-308 has been validated in numerous animal models of inflammatory diseases, where it consistently reduces inflammation, protects tissues from damage, and ameliorates disease symptoms.

| Model | Species | Effect of HU-308 | Quantitative Result | Reference |

| Hepatic Ischemia/Reperfusion | Mouse | Decreased serum TNF-α, MIP-1α, MIP-2 | Significant reduction | [3][11] |

| Pneumonia-Induced Acute Lung Injury (ALI) | Mouse | Reduced plasma IL-6, IL-10, CXCL2, TNF-α, CXCL1 | Significant reduction | [12][13] |

| Diabetic Retinopathy (TNF-α induced) | Mouse | Decreased leukostasis | 55.3% reduction (p=0.0401) | [9] |

| Diabetic Retinopathy (TNF-α induced) | Mouse | Decreased vascular hyperpermeability | 74.7% reduction (p=0.0039) | [9] |

| Adjuvant-Induced Arthritis (AIA) | Mouse | Reduced paw swelling and joint damage | Significant reduction | [8] |

| Arachidonic Acid-Induced Ear Swelling | Mouse | Reduced ear swelling | Significant anti-inflammatory effect | [1] |

| Proliferative Vitreoretinopathy (PVR) | Mouse | Reduced IL-6 accumulation in the eye | Significant reduction | [6] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the anti-inflammatory properties of HU-308.

In Vitro: Cytokine and Adhesion Molecule Expression

This protocol describes a typical experiment to measure the effect of HU-308 on the expression of inflammatory mediators in cultured cells.

Caption: Workflow for assessing HU-308's effect on inflammatory mediator expression in cell culture.

-

Cell Culture: Human retinal microvascular endothelial cells (HRMEC) or human liver sinusoidal endothelial cells (HLSEC) are cultured in appropriate media and seeded into 96-well plates.[3][9]

-

Treatment: Cells are pre-treated with various concentrations of HU-308 (e.g., 0.1 µM to 4 µM) or vehicle for a specified time, typically 1-2 hours.[3][9]

-

Stimulation: An inflammatory stimulus, such as TNF-α (0.1-50 ng/mL) or IL-1β (1 ng/mL), is added to the wells. The cells are incubated for an additional period (e.g., 2 to 8 hours).[3][9]

-

Analysis:

-

qRT-PCR: Total RNA is extracted from the cells, reverse-transcribed to cDNA, and used for quantitative real-time PCR to measure the relative mRNA expression of target genes (e.g., ICAM-1, E-selectin, IL-1β).[9]

-

ELISA: Cell culture supernatants are collected to measure the concentration of secreted cytokines (e.g., IL-6, TNF-α). For cell surface molecules like ICAM-1 and VCAM-1, an in-situ ELISA is performed on fixed cells.[3]

-

Western Blot: Cell lysates are prepared to analyze the phosphorylation status of signaling proteins like ERK1/2 and p38 MAPK.[7]

-

In Vivo: Pneumonia-Induced Acute Lung Injury Model

This protocol outlines an in vivo model used to test HU-308's efficacy in mitigating systemic inflammation.

-

Animal Model: C57Bl/6 mice are used for the experiment.[12][13]

-

Induction of Injury: Acute lung injury (ALI) is induced by intranasal administration of endotoxin (lipopolysaccharide, LPS). Control animals receive saline.[12][13]

-

Drug Administration: Following LPS challenge, mice are treated with an intravenous (i.v.) injection of HU-308 (e.g., 3 mg/kg), vehicle, or a positive control like dexamethasone.[12][13]

-

Sample Collection: At a defined time point (e.g., 6 hours post-induction), blood is collected via cardiac puncture for plasma separation. Lung tissues are harvested for histological analysis.[12]

-

Analysis:

-

Cytokine Analysis: Plasma levels of inflammatory mediators (e.g., IL-6, TNF-α, CXCL1, CXCL2) are quantified using a multiplex assay (e.g., Luminex).[12][13]

-

Histology: Lung tissues are fixed, sectioned, and stained (e.g., with H&E). The degree of lung injury is scored by a blinded pathologist based on parameters like alveolar neutrophil infiltration and edema.[12]

-

Intravital Microscopy (IVM): In some studies, IVM is performed to directly visualize and quantify leukocyte adhesion and capillary perfusion in the microcirculation of organs like the intestine or lungs.[12][13]

-

Conclusion and Future Directions

The selective CB2 receptor agonist HU-308 has consistently demonstrated potent anti-inflammatory properties across a wide range of in vitro and in vivo models. Its ability to suppress pro-inflammatory cytokine and chemokine production, downregulate adhesion molecule expression, and modulate key inflammatory signaling pathways like MAPK and NF-κB underscores its therapeutic potential. The lack of CB1-mediated psychotropic activity makes HU-308 an attractive candidate for the treatment of chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, diabetic retinopathy, and neuroinflammatory conditions.[1][8][9] Future research should focus on clinical translation, exploring the safety, pharmacokinetics, and efficacy of HU-308 in human inflammatory diseases.

References

- 1. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pivotal Advance: Cannabinoid-2 receptor agonist HU-308 protects against hepatic ischemia/reperfusion injury by attenuating oxidative stress, inflammatory response, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Cannabinoid receptor 2 selective agonist ameliorates adjuvant-induced arthritis by modulating the balance between Treg and Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Cannabinoid-2 receptor agonist HU-308 protects against hepatic ischemia/reperfusion injury by attenuating oxidative stress, inflammatory response, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Selective CB2 Receptor Agonist, HU-308, Reduces Systemic Inflammation in Endotoxin Model of Pneumonia-Induced Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Early Preclinical Research on HU-308 for Parkinson's Disease-Associated Dyskinesia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical research investigating the therapeutic potential of HU-308, a selective cannabinoid receptor 2 (CB2) agonist, for the management of L-DOPA-induced dyskinesia (LID) in the context of Parkinson's disease. This document synthesizes key findings, presents quantitative data in a structured format, and details the experimental protocols utilized in the pivotal early studies.

Core Findings and Mechanism of Action

Early research has identified HU-308 as a promising candidate for mitigating LID, a common and debilitating side effect of long-term L-DOPA therapy in Parkinson's disease patients. The primary mechanism of action of HU-308 is the activation of the CB2 receptor, which is predominantly expressed on immune cells, including microglia in the central nervous system.[1][2] Unlike CB1 receptor agonists, HU-308 is non-psychoactive, making it a more viable therapeutic option.[3][4]

The prevailing hypothesis is that HU-308 exerts its anti-dyskinetic effects by modulating neuroinflammation.[5][6] By activating CB2 receptors on microglia, HU-308 is thought to suppress the release of pro-inflammatory cytokines, thereby reducing the inflammatory environment in the striatum that is believed to contribute to the development and severity of LID.[5][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies on HU-308 for L-DOPA-induced dyskinesia. The data is primarily derived from studies utilizing a unilateral 6-hydroxydopamine (6-OHDA) lesion mouse model of Parkinson's disease.

Table 1: Efficacy of HU-308 on Abnormal Involuntary Movements (AIMs)

| Treatment Group | Dosage (mg/kg, i.p.) | Mean Global AIMs Score (Arbitrary Units) | Percentage Reduction vs. Vehicle |

| Vehicle + L-DOPA | - | ~10.5 | - |

| HU-308 + L-DOPA | 1 | ~8.0 | ~24% |

| HU-308 + L-DOPA | 2.5 | ~5.5 | ~48% |

| HU-308 + L-DOPA | 5 | ~5.0 | ~52% |

Table 2: Comparative and Combination Efficacy with Amantadine

| Treatment Group | Dosage (mg/kg, i.p.) | Mean Global AIMs Score (Arbitrary Units) | Percentage Reduction vs. Vehicle |

| Vehicle + L-DOPA | - | ~10.5 | - |

| Amantadine + L-DOPA | 40 | ~5.5 | ~48% |

| HU-308 + L-DOPA | 5 | ~5.0 | ~52% |

| HU-308 + Amantadine + L-DOPA | 5 + 40 | ~2.5 | ~76% |

Table 3: Effect of HU-308 on Striatal Inflammatory Gene Expression

| Gene | Treatment Group | Fold Change vs. Control |

| TNF-α | L-DOPA | Increased |

| L-DOPA + HU-308 (5 mg/kg) | Significantly Reduced vs. L-DOPA | |

| IL-1β | L-DOPA | Increased |

| L-DOPA + HU-308 (5 mg/kg) | Significantly Reduced vs. L-DOPA | |

| Iba1 | L-DOPA | Increased |

| L-DOPA + HU-308 (5 mg/kg) | Significantly Reduced vs. L-DOPA | |

| GFAP | L-DOPA | Increased |

| L-DOPA + HU-308 (5 mg/kg) | Significantly Reduced vs. L-DOPA |

Experimental Protocols

This section details the methodologies for the key experiments cited in the early research on HU-308 for LID.

Animal Model and 6-OHDA Lesioning

-

Animal Model: Male C57BL/6j mice are typically used.

-

6-OHDA Lesioning:

-

Mice are anesthetized with isoflurane.

-

The animal is placed in a stereotaxic frame.

-

A unilateral injection of 6-hydroxydopamine (6-OHDA) is made into the medial forebrain bundle. The neurotoxin is dissolved in saline containing 0.02% ascorbic acid to prevent oxidation.

-

The injection is performed slowly over several minutes to allow for diffusion.

-

The needle is left in place for a few minutes post-injection before being slowly retracted.

-

Post-operative care includes administration of analgesics and soft, moistened food.

-

Induction of L-DOPA-Induced Dyskinesia (LID)

-

Induction Period: Approximately 2-3 weeks post-6-OHDA surgery, to allow for the development of a stable dopaminergic lesion.

-

Drug Administration:

-

Mice receive daily intraperitoneal (i.p.) injections of L-DOPA (typically 6 mg/kg) and a peripheral DOPA decarboxylase inhibitor such as benserazide (12 mg/kg) to prevent the conversion of L-DOPA to dopamine outside the brain.

-

This treatment regimen is continued for approximately 3 weeks to induce stable dyskinetic movements.

-

Behavioral Assessment of Abnormal Involuntary Movements (AIMs)

-

Scoring System: The Abnormal Involuntary Movement Scale (AIMS) is used to quantify the severity of LID.

-

Procedure:

-

On the day of testing, mice are administered their respective treatments (vehicle, HU-308, amantadine, or a combination) followed by an injection of L-DOPA/benserazide.

-

Mice are then placed individually in clear observation cylinders.

-

AIMs are observed and scored by a trained experimenter who is blinded to the treatment groups.

-

Scoring is typically performed for 1-2 minutes every 20 minutes for a total of 120-180 minutes.

-

AIMs are categorized into axial (dystonic posturing of the neck and trunk), limb (jerky and purposeless movements of the forelimb), and orolingual (vacuous chewing and tongue protrusions).

-

Each category is scored on a severity scale from 0 to 4:

-

0: Absent

-

1: Occasional (present for less than 50% of the observation period)

-

2: Frequent (present for more than 50% of the observation period)

-

3: Continuous but interrupted by sensory stimuli

-

4: Continuous and not interrupted by sensory stimuli

-

-